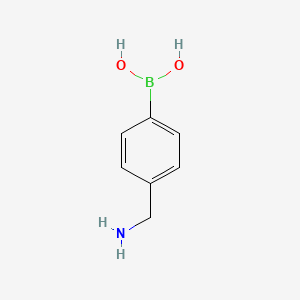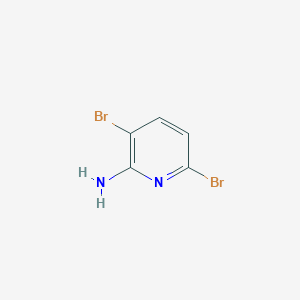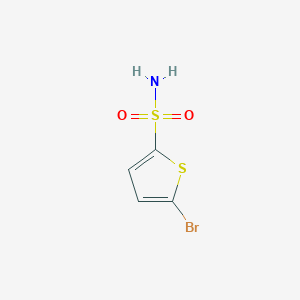
(4-(Aminomethyl)phenyl)boronic acid
概要
説明
4-(Boc-aminomethyl)benzeneboronic acid is a boc protected phenyl boronic acid used for proteomics research .
Synthesis Analysis
The synthesis of boronic acids into peptides can be achieved through several methods. One approach involves the synthesis of commercially unavailable pinacol-protected boronate ester amino acid building blocks. Another method involves amidation of small-molecule amine-containing boronic acids, or reductive amination of amine residues with 2-formylphenyl boronic acid .Molecular Structure Analysis
The molecular formula of 4-(N-Boc-aminomethyl)phenylboronic acid is C12H18BNO4 .Chemical Reactions Analysis
Boronic acids have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling reactions . They have also been used in the preparation of chromen-4-ones as DNA-dependent protein kinase inhibitors .科学的研究の応用
Carbohydrate Sensing and Binding
- (4-(Aminomethyl)phenyl)boronic acid is primarily utilized in receptors for carbohydrates and other compounds containing vicinal diols. It's known for its enhanced affinity towards diols at neutral pH, a key characteristic for sensing applications (Sun et al., 2019).
Synthetic Intermediates and Building Blocks
- This compound acts as a synthetic intermediate and building block in various chemical applications, including sensing, protein manipulation, therapeutics, biological labelling, and separation (Zhang et al., 2017).
Glucose Sensing Materials
- The derivative of this compound, amino-3-fluorophenyl boronic acid, has been used to construct glucose sensing materials operating at physiological pH. This is particularly significant for medical diagnostics (Das et al., 2003).
Complexing Glycosides in Neutral Water
- A new class of carbohydrate-binding boronic acids, including ortho-hydroxymethyl phenylboronic acid derivatives, demonstrate the ability to complex model glycopyranosides under physiologically relevant conditions. This has implications for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Antiviral Therapeutics
- Phenylboronic-acid-modified nanoparticles, related to this compound, have shown potential as antiviral inhibitors, specifically against the Hepatitis C virus. This highlights its application in virology and drug development (Khanal et al., 2013).
Kinetics of Boronate Ester Formation
- Studies on the kinetics of boronate ester formation in ortho-aminomethyl-functionalized phenyl boronic acids have contributed to understanding their chemical behavior, particularly in sugar complexation (Collins et al., 2013).
Catalytic Applications
- 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting potential catalytic applications for similar compounds (Wang et al., 2018).
Biological and Biomedical Applications
- Boronic acid polymers, which can include this compound derivatives, have been used in treatments for HIV, obesity, diabetes, and cancer, highlighting their significance in biomedical applications (Cambre & Sumerlin, 2011).
Gene Transfection Capability
- Enhancing the gene delivery efficiency of polyethylenimine by incorporating boronic acid groups, including derivatives of this compound, shows promise in genetic engineering and therapy (Peng et al., 2010).
Sensing and Anion Recognition
- Arylboronic acids, like this compound, are increasingly used in sensing applications, including the recognition of anions like fluoride and cyanide, due to their interactions with diols and strong Lewis bases (Lacina et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(aminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWLUGSVWULTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370203 | |
| Record name | [4-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51239-46-4 | |
| Record name | [4-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)











